molecular formula C7H13N3O B8329855 4-n-butyl-3-hydroxymethyl-4H-1,2,4-triazole

4-n-butyl-3-hydroxymethyl-4H-1,2,4-triazole

Cat. No. B8329855
M. Wt: 155.20 g/mol
InChI Key: RCAHISHQWOCNFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-n-butyl-3-hydroxymethyl-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C7H13N3O and its molecular weight is 155.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-n-butyl-3-hydroxymethyl-4H-1,2,4-triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-n-butyl-3-hydroxymethyl-4H-1,2,4-triazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C7H13N3O

Molecular Weight

155.20 g/mol

IUPAC Name

(4-butyl-1,2,4-triazol-3-yl)methanol

InChI

InChI=1S/C7H13N3O/c1-2-3-4-10-6-8-9-7(10)5-11/h6,11H,2-5H2,1H3

InChI Key

RCAHISHQWOCNFZ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=NN=C1CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 90% nitric acid (17 ml) and water (25 ml) was added sodium nitrite (0.07 g) and then 4-n-butyl-3-hydroxymethyl-5-mercapto-4H-1,2,4-triazole (10.0 g) was slowly added for 0.5 hours at 45° C. After cooling to room temperature, sodium carbonate was slowly added thereto to adjust pH to 7 at 0° C. The reaction mixure was concentrated under reduced pressure, methanol was added to the residue, and the precipitates were removed by filtration. The mixture was concentrated under reduced pressure, and the obtained residue was separated and purified by column chromatography (basic silica gel, ethanol:ethyl acetate 1:9), to give 4-n-butyl-3-hydroxymethyl-4H-1,2,4-triazole (6.78 g) as orange oil. To 4-n-butyl-3-hydroxymethyl-4H-1,2,4-triazole (6.78 g) was slowly added thionyl chloride (44 ml) at 0° C. The mixture was heated to reflux for 1 hour, and concentrated under reduced pressure. To the residue was added ethyl acetate, and the precipitated crystals were collected by filtration. The crystals were washed with ethyl acetate, to give 4-n-butyl-3-chloromethyl-4H-1,2,4-triazole hydrochloride (7.03 g) as pale yellow crystals.
Quantity
17 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.07 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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